molecular formula C12H19NO4 B1242325 (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No. B1242325
M. Wt: 241.28 g/mol
InChI Key: KMXHEXRPYSXLRN-JDVQERKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS-519 is a beta-lactone proteasome inhibitor derived from lactacystin. It has a role as a proteasome inhibitor. It is a beta-lactone and a lactam. It derives from a lactacystin.

Scientific Research Applications

Proteasome Regulation

This compound, also known as Marizomib, has been studied for its role in proteasome regulation. It exhibits prolonged inhibition, attenuated efflux, and greater cytotoxicity compared to its reversible analogs in multiple myeloma and prostate adenocarcinoma cells. Marizomib's irreversible binding to the proteasome is responsible for its slower efflux and longer duration of action, distinguishing it from other compounds (Obaidat et al., 2011).

Antitumor Activity

A series of 4-oxa-1-azabicyclo[3.2.0] heptan-7-one derivatives, related to the compound , demonstrated notable antitumor activity. Some derivatives showed strong cytotoxicity against specific cell lines, suggesting potential utility in cancer treatment (Singh & Micetich, 2003).

Aromatase Inhibitory Activity

Compounds structurally related to (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione have been studied for their inhibitory activity on human placental aromatase, an enzyme critical in the conversion of androgens to estrogens. This activity suggests potential therapeutic applications in hormone-dependent tumors like breast cancer (Staněk et al., 1991).

β-Lactamase Inhibition

Research on derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, closely related to the compound , has shown promise in the development of novel β-lactamase inhibitors. These inhibitors could be crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).

Carbapenem Synthesis

Studies have explored the enantioselective synthesis of azabicyclo[2.2.0] hexane derivatives, which are key building blocks for carbapenems, a class of antibiotics. This research aids in the development of new antibiotics to address emerging resistant bacterial strains (Sato et al., 1986).

Enantiospecific Synthesis

The enantioselective synthesis of azabicyclo[2.2.1] heptane derivatives from readily available materials is another area of focus. Such synthesis methods are important for creating specific chiral compounds used in various pharmaceutical applications (Houghton et al., 1993).

properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1

InChI Key

KMXHEXRPYSXLRN-JDVQERKKSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O

Canonical SMILES

CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

synonyms

MLN-519
PS 519
PS-519
PS519

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 2
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 3
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 4
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 5
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Reactant of Route 6
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

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